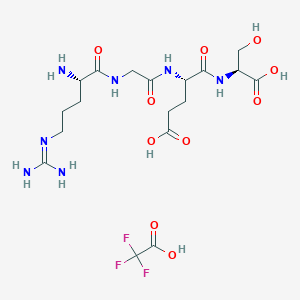
Telomerase Reverse Transcriptase (hTRT) (674-683)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Telomerase Reverse Transcriptase (hTRT)
科学的研究の応用
Telomerase Activity and Cancer Research
Telomerase, with hTERT as its catalytic enzyme, plays a crucial role in the elongation of telomeres, which are essential for cell proliferation and longevity. This has significant implications in cancer research, as hTERT is found in stem cells, germ cells, and around 90% of cancers. The enzyme facilitates telomere maintenance, leading to unlimited cellular proliferation and immortality in cancer cells. Studies have shown that telomerase, as a HLA class-I antigen, can stimulate cell-mediated immune responses, thereby presenting opportunities for developing hTERT-based anticancer immunotherapies and vaccines. These approaches have shown effective anti-cancer responses without toxicity to non-cancer cells (Chahal Kailashiya, Sharma, & Kailashiya, 2017).
Telomerase in Lung Tumors
The expression of hTERT has been evaluated in lung tumors to understand its prognostic value. The differential expression of hTERT is linked to telomere maintenance and unlimited cellular proliferation in cancer cells. This differential expression is distinctive among various types of lung cancers and has a prognostic influence (Lantuejoul et al., 2004).
hTERT and Immortalization of Cells
The expression of hTERT in human cells has been studied to understand its role in the immortalization of cells and its compatibility with telomerase template RNA from different species. These studies highlight hTERT's functions beyond telomere synthesis, including gene expression modulation and apoptosis attenuation, which are crucial for understanding cancer development and progression (Xiang, Wang, Mao, & Li, 2000).
hTERT in Connective Tissue Diseases
hTERT's role extends beyond cancer, with research exploring its activity in various connective tissue diseases. Elevated hTERT activity has been observed in rheumatoid arthritis, while markedly decreased levels were found in systemic sclerosis. These findings suggest that telomerase activity, as indicated by hTERT levels, may be differentially regulated in systemic autoimmune diseases (Tarhan et al., 2008).
hTERT in Diagnostic and Prognostic Evaluation
The diagnostic and prognostic relevance of hTERT mRNA expression has been investigated in patients with nonsmall cell lung carcinoma (NSCLC). The study aimed to understand the correlation between hTERT mRNA in NSCLC and various clinicopathologic features, including survival, thus highlighting hTERT's potential as a diagnostic and prognostic marker in lung cancer (Fujita et al., 2003).
特性
配列 |
GLLGASVLGL |
|---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Telomerase Reverse Transcriptase (hTRT) (674-683) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



